3-(Aminomethyl)-3-(trifluoromethyl)pentane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14F3N |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-ethyl-2-(trifluoromethyl)butan-1-amine |
InChI |
InChI=1S/C7H14F3N/c1-3-6(4-2,5-11)7(8,9)10/h3-5,11H2,1-2H3 |
InChI Key |
YORWYADLZTWZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminomethyl 3 Trifluoromethyl Pentane and Analogous Structures
Strategies for Trifluoromethyl Group Incorporation at Quaternary Carbon Centers
The creation of a C-CF3 bond at a fully substituted carbon atom is a key transformation for accessing a wide range of compounds with applications in pharmaceuticals and agrochemicals. The strong carbon-fluorine bonds in the CF3 group can enhance metabolic stability and binding affinity. beijingyuji.com Methodologies for this purpose can be broadly categorized into nucleophilic, electrophilic, radical, and metal-catalyzed approaches, each with distinct advantages and mechanistic pathways.
Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3⁻" equivalent with an electrophilic carbon center, such as the carbonyl group of a ketone or an imine. This is one of the most widely used methods for introducing a CF3 moiety. semanticscholar.org The primary challenge lies in the inherent instability of the trifluoromethyl anion (CF3⁻), which readily decomposes to difluorocarbene and a fluoride (B91410) ion. beilstein-journals.org Consequently, significant research has focused on developing reagents that can generate and deliver the CF3⁻ nucleophile under controlled conditions.
Trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a cornerstone of nucleophilic trifluoromethylation. wikipedia.org It serves as a stable and effective source of the CF3 nucleophile for addition to carbonyl compounds like aldehydes and ketones. wikipedia.orgnih.gov The reaction is typically initiated by a catalytic amount of a nucleophilic activator, most commonly a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgnih.gov
The mechanism begins with the activation of TMSCF3 by the fluoride ion, which attacks the silicon atom to form a hypervalent pentacoordinate siliconate intermediate. wikipedia.orgacs.org This intermediate is capable of transferring the trifluoromethyl group as a nucleophile to an electrophile, such as the carbonyl carbon of a ketone (e.g., 3-pentanone (B124093), a logical precursor for the title compound). The resulting alkoxide is then trapped by the TMS group, yielding a trimethylsilyl-protected trifluoromethyl alcohol. wikipedia.orgmdpi.com Subsequent acidic workup removes the silyl (B83357) protecting group to afford the tertiary alcohol containing the desired trifluoromethylated quaternary carbon center. nih.govmdpi.com
Detailed kinetic and mechanistic studies have revealed a complex reaction network, where the identity of the cation, the initiator, and the reagent itself can significantly influence reaction rates and outcomes. acs.org While the pentacoordinate siliconate was once thought to directly transfer the CF3 group, recent evidence suggests a more nuanced mechanism involving an electrophile-nucleophile reaction where the CF3 transfer is accompanied by the cation. nih.govacs.org
Table 1: Examples of Nucleophilic Trifluoromethylation using TMSCF3
| Substrate | Activator | Product | Yield |
| Aromatic Aldehydes | K₂CO₃ | Aryl-CF₃-carbinols | Excellent |
| Aliphatic Ketones | TBAF | Alkyl-CF₃-carbinols | Good to Excellent |
| β-Keto-benzyl-O-oximes | CsF | β-Trifluoromethyl-β-hydroxy-benzyl-O-oximes | 81-95% researchgate.net |
| Imines | TBAF | Trifluoromethylated Amines | Variable |
In contrast to nucleophilic methods that employ a CF3⁻ equivalent, electrophilic trifluoromethylation utilizes reagents that deliver a "CF3⁺" species to a nucleophilic substrate, such as an enolate or an enamine. researchgate.net This approach is particularly effective for creating α-trifluoromethyl carbonyl compounds. The development of stable, yet reactive, electrophilic trifluoromethylating reagents has been a major focus of research.
Prominent examples of these reagents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. researchgate.netnih.gov These compounds are often stable, crystalline solids that can be handled without special precautions. nih.gov The reaction typically involves the deprotonation of a ketone with a suitable base to form an enolate, which then attacks the electrophilic CF3 reagent to forge the C-CF3 bond at the α-position, thereby creating the quaternary center.
This strategy provides a complementary approach to nucleophilic addition. For instance, the lithium enolate of 3-pentanone could, in principle, be reacted with a Togni or Umemoto reagent to directly install the CF3 group at the C3 position, forming 3-(trifluoromethyl)pentan-3-one, a key intermediate for subsequent conversion to 3-(aminomethyl)-3-(trifluoromethyl)pentane.
Table 2: Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example(s) | Description |
| Hypervalent Iodine | Togni's Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Mild and versatile reagents for trifluoromethylation of C- and heteroatom-centered nucleophiles. nih.gov |
| Sulfonium Salts | Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium triflate) | Powerful and thermally stable reagents with tunable reactivity based on substituents. researchgate.netacs.org |
| Sulfoximinium Salts | Shibata's Reagents | A class of electrophilic reagents used for the trifluoromethylation of β-ketoesters. researchgate.net |
Umpolung, or polarity reversal, strategies offer an unconventional approach to bond formation. In the context of synthesizing trifluoromethylated amines, umpolung methods can activate typically electrophilic imines to behave as nucleophiles. acs.orgnih.gov This is highly relevant for the synthesis of the target compound, as it can establish the C-CF3 bond adjacent to the nitrogen atom early in the synthetic sequence.
One such strategy employs photoredox catalysis to achieve a single-electron-transfer reduction of an imine. rsc.org This process generates a nitrogen-centered radical that can isomerize to a more stable carbon-centered radical. This nucleophilic radical intermediate can then undergo a radical-radical cross-coupling with a trifluoromethyl radical source to deliver the final product. rsc.org This method effectively transforms the imine into a nucleophilic species capable of reacting with a CF3 source, representing a formal umpolung of its typical reactivity. acs.org This approach has been successfully used to synthesize various trifluoromethylated unnatural α-amino acid and amine derivatives. rsc.org
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then adds to a substrate. rsc.org This method has seen significant advancements with the development of new radical initiators and a broader understanding of substrate scope. The •CF3 radical can be generated from various precursors under mild conditions. beijingyuji.comwikipedia.org
Common sources for the trifluoromethyl radical include trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), and S-(trifluoromethyl)diphenylsulfonium triflate. wikipedia.orgnih.gov Initiator systems have evolved to include simple chemical reagents, thermal initiation, and, more recently, visible-light photoredox catalysis. beijingyuji.comrsc.org Photoredox catalysis, in particular, has expanded the utility of radical trifluoromethylation by allowing reactions to proceed under very mild conditions. beijingyuji.com
For the construction of quaternary carbon centers, radical trifluoromethylation can be applied in intramolecular cyclization reactions. For example, a radical addition/cyclization cascade using N-aryl acrylamides and CF3SO2Na has been developed to synthesize CF3-containing oxindoles that bear a quaternary carbon center. nih.gov This demonstrates the potential of radical pathways to construct complex, sterically hindered structures.
Transition metal catalysis provides powerful and versatile tools for forming C-CF3 bonds. Copper and palladium are the most commonly employed metals for these transformations, enabling cross-coupling reactions that are often difficult to achieve by other means. nih.govnih.gov
Copper-catalyzed reactions have been particularly successful. These methods often proceed through a Cu(I)/Cu(III) catalytic cycle or radical pathways. For instance, copper can catalyze the trifluoromethylation of pre-functionalized substrates like alkyl bromides and hydrazones. acs.orgresearchgate.net A notable application is the copper-catalyzed trifluoromethylation of N-aryl acrylamides, which generates oxindoles with a CF3-substituted quaternary center via a radical-mediated process. nih.gov
Palladium-catalyzed reactions have also been used to construct trifluoromethylated quaternary centers. One effective strategy involves the allylation of α-trifluoromethyl ketones. In this approach, an enolate is generated from an α-trifluoromethyl ketone and is then reacted with an allyl carbonate in the presence of a palladium catalyst. This reaction proceeds smoothly at the trifluoromethylated carbon to yield products with a newly formed quaternary center. nih.gov
Photo- and Electrochemical Trifluoromethylation Protocols
Photochemical and electrochemical methods provide alternative, often milder, pathways for the generation of trifluoromethyl radicals and their subsequent reaction with organic substrates.
Photoredox catalysis has been successfully merged with organocatalysis for the direct asymmetric α-trifluoromethylation of aldehydes. princeton.edu This approach utilizes a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer process to generate a trifluoromethyl radical from a suitable precursor like triflyl chloride. princeton.edu This method allows for the direct incorporation of the CF3 group into a broad range of arene and heteroarene rings at room temperature. princeton.edu A novel photochemical route using silver trifluoroacetate (B77799) as the CF3 radical source and titanium dioxide as a photocatalyst has also been reported for the trifluoromethylation of aromatic compounds. lookchem.com
Electrochemical methods offer another avenue for trifluoromethylation. researchgate.net These protocols can involve the direct electrolysis of trifluoromethyl sources to generate the reactive species. researchgate.net For instance, an electrochemical protocol has been developed for the synthesis of 3-(trifluoromethyl)indolizine. researchgate.net
Table 4: Overview of Photo- and Electrochemical Trifluoromethylation
| Method | Approach | Key Reagents/Conditions | Substrates |
| Photoredox Catalysis | Merged with organocatalysis | Ru(II) polypyridine complex, visible light | Aldehydes, Arenes, Heteroarenes. princeton.edu |
| Photocatalysis | Photo-Kolbe decarbonylation | Silver trifluoroacetate, TiO2 | Aromatic compounds. lookchem.com |
| Electrochemistry | Direct electrolysis | Not specified | Imidazole-fused heteroaromatic compounds. researchgate.net |
Strategies for Aminomethyl Group Construction
The formation of the aminomethyl group is another crucial aspect of the synthesis. This is typically achieved through the reduction of a suitable nitrogen-containing functional group.
Reductive Amination: Chemo- and Regioselective Reductions of Precursors
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. harvard.eduwikipedia.org The process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com
A key advantage of this method is the ability to perform it as a one-pot reaction, which is beneficial for green chemistry as it reduces waste and avoids intermediate purification steps. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com
The reaction is highly chemoselective and tolerates a wide range of functional groups. organic-chemistry.org Different catalytic systems, including those based on indium, tin, nickel, and ruthenium, have been developed to facilitate this transformation under mild conditions. organic-chemistry.org
Table 5: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Highly selective, avoids the use of toxic cyanide salts. harvard.edu |
| α-Picoline-borane | Can be used in various solvents, including water, and under neat conditions. researchgate.net |
| Polymethylhydrosiloxane (PMHS) | Inexpensive reducing agent used with a stannous chloride catalyst. organic-chemistry.org |
Transformation of Nitrile and Cyano Precursors to Amines
The reduction of nitriles provides a direct route to primary amines. libretexts.orglibretexts.org This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. libretexts.orglibretexts.org
Other methods for nitrile reduction include catalytic hydrogenation using hydrogen gas with a metal catalyst such as nickel or platinum, or reaction with sodium metal in ethanol. studymind.co.uk Transition metal-free silylative reduction of nitriles offers a mild alternative for converting alkyl and aryl nitriles to primary amines. organic-chemistry.org Additionally, samarium diiodide (SmI2) activated with Lewis bases can effect the reduction of nitriles under single electron transfer conditions with excellent functional group tolerance. organic-chemistry.org
Table 6: Methods for the Reduction of Nitriles to Primary Amines
| Reagent/Method | Conditions | Key Features |
| Lithium Aluminum Hydride (LiAlH4) | Dry ether or other non-aqueous solvent. studymind.co.uk | Powerful reducing agent for converting nitriles to primary amines. libretexts.orglibretexts.org |
| Catalytic Hydrogenation | H2 gas, metal catalyst (Ni, Pt), high temperature and pressure. studymind.co.uk | An alternative to metal hydrides. studymind.co.uk |
| Sodium metal and ethanol | Not specified | A classic method for nitrile reduction. studymind.co.uk |
| Silylative Reduction | Transition metal-free | Mild conditions, efficient for alkyl and (hetero)aryl nitriles. organic-chemistry.org |
| Samarium Diiodide (SmI2) | Activated with Lewis bases | Single electron transfer, excellent functional group tolerance. organic-chemistry.org |
Multi-Component Reactions for Aminomethyl Incorporation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. frontiersin.org This approach is advantageous for building molecular complexity in a time- and resource-effective manner. frontiersin.org For the synthesis of β-trifluoromethyl β-amino ketones, a photoredox three-component reaction has been developed, which combines a N-trifluoroethylhydroxylamine derivative, styrenes, and DMSO. nih.gov This method allows for the formation of medicinally relevant building blocks. nih.gov
Asymmetric multicomponent reactions (AMCRs) are particularly powerful for creating complex chiral compounds with high efficiency and atom economy. frontiersin.org These reactions often proceed by trapping a reactive intermediate generated from two components with a third reactant. frontiersin.org
A visible-light-mediated multicomponent oxidative trifluoromethylation of alkynes using fac-Ir(ppy)3, Umemoto's reagent, and water has been reported for the synthesis of α-trifluoromethyl ketones. organic-chemistry.orgresearchgate.net This reaction demonstrates high functional group tolerance and regioselectivity. organic-chemistry.orgresearchgate.net The resulting α-trifluoromethyl ketones can be further elaborated to introduce the aminomethyl group.
Aminomethylation via Mannich-Type and Strecker-Type Processes
Mannich-Type Reactions:
The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine or ammonia (B1221849). The development of catalytic, enantioselective Mannich reactions has become a significant area of research for the synthesis of fluorinated amine compounds. nih.gov
Several research groups have investigated Mannich reactions with trifluoromethyl imines, often promoted by hydrogen-bond donors or chiral amine catalysts. nih.gov For instance, proline-catalyzed direct Mannich reactions of aldehydes and an N-PMP trifluoromethyl imine have been successfully demonstrated. nih.gov Cinchona alkaloid-derived thioureas have also been employed as catalysts in Mannich reactions involving the N—H α-imino ester derived from trifluoromethylpyruvate and symmetrical acyclic 1,3-diketones, yielding products with good to excellent enantiocontrol. nih.gov
A direct and stereocontrolled route to β-CF3 amines has been achieved through a Mannich-type reaction of an α-CF3 amide and isatin (B1672199) imines. thieme.de This method provides a straightforward entry to these important chiral building blocks. thieme.de The vinylogous Mannich reaction on certain aldimines has also been described, leading to butenolides which can be further converted to α-CF3 β-hydroxy piperidines.
Strecker-Type Processes:
The Strecker synthesis is a well-established method for producing α-amino acids. It involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com The use of ketones in place of aldehydes leads to the formation of α,α-disubstituted amino acids. wikipedia.org
While the classical Strecker synthesis yields racemic products, significant progress has been made in developing asymmetric versions using chiral auxiliaries or catalysts. wikipedia.org For example, (R)-phenylglycine amide has been used as a chiral auxiliary in the asymmetric Strecker reaction, leading to nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation. acs.org Catalytic asymmetric Strecker reactions have also been developed, providing N-protected amino nitriles in high enantiomeric excesses and yields. acs.org
Stereochemical Control in the Synthesis of Related Trifluoromethylated and Aminomethylated Alkanes
Achieving stereochemical control is a critical aspect of synthesizing complex molecules with defined three-dimensional structures. Various strategies have been developed to control the stereochemistry during the synthesis of trifluoromethylated and aminomethylated alkanes.
Asymmetric Catalysis with Chiral Organometallic Complexes
Chiral organometallic complexes are widely used as catalysts in asymmetric synthesis to produce enantiomerically enriched products. researchgate.net Nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the synthesis of chiral trifluoromethylated alkanes. nih.govresearchgate.netacs.org These methods often exhibit high efficiency, mild reaction conditions, and excellent functional group tolerance. nih.govresearchgate.net
Palladium-catalyzed reactions have also proven effective. For example, a Pd–DTBM-SEGPHOS catalyst has been used for the enantio- and diastereoselective synthesis of homoallylic α-trifluoromethyl amines through the catalytic hydroalkylation of terminal dienes. chemrxiv.orgnih.govacs.org This reaction proceeds with high yields, diastereomeric ratios, and enantiomeric excesses. chemrxiv.orgnih.govacs.org
Organocatalytic Asymmetric Methodologies
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov A notable example is the highly enantioselective catalytic isomerization of trifluoromethyl imines to optically active trifluoromethylated amines using a chiral organic catalyst. nih.govbrandeis.eduacs.orgnih.gov This method is applicable to both aryl and alkyl trifluoromethylated amines. nih.govbrandeis.eduacs.orgnih.gov
Primary amine catalysts derived from natural sources like amino acids and Cinchona alkaloids have been shown to be highly versatile and effective in a wide range of enantioselective organic reactions. rsc.org For instance, a new cinchona alkaloid-derived phase-transfer catalyst has been developed for the diastereoselective and enantioselective C-C bond-forming umpolung reaction of imines and enones. acs.org Organocatalytic enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes provides an efficient route to chiral β-trifluoromethyl amines. acs.org
Table 1: Examples of Organocatalysts in Asymmetric Synthesis of Trifluoromethylated Amines
| Catalyst Type | Reaction | Product Type | Enantioselectivity |
| Chiral Organic Catalyst | Isomerization of trifluoromethyl imines | Aryl and alkyl trifluoromethylated amines | High |
| Cinchona Alkaloid-derived Phase-Transfer Catalyst | Umpolung reaction of imines and enones | γ-Amino ketones | High |
| Proline | Direct Mannich reaction | β-Amino aldehydes/ketones | Variable |
| Cinchona Alkaloid-derived Thiourea | Mannich reaction | α-Trifluoromethyl-β-dicarbonyl amines | Good to excellent |
Diastereoselective Approaches: Substrate-Controlled and Auxiliary-Guided Synthesis
Substrate-Controlled Synthesis:
In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by a chiral center already present in the substrate molecule. This is a common strategy in the synthesis of natural products, where chiral starting materials from the "chiral pool" are often utilized.
Auxiliary-Guided Synthesis:
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
(R)-Phenylglycine amide serves as an excellent chiral auxiliary in the asymmetric Strecker reaction, enabling the synthesis of diastereomerically pure amino nitriles. acs.org The diastereoselectivity is achieved through a crystallization-induced asymmetric transformation. acs.org
Enzymatic and Biocatalytic Pathways for Chiral Aminofluorinated Compounds
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. pharmasalmanac.comnih.gov Engineered enzymes are increasingly used for the synthesis of chiral pharmaceutical intermediates. pharmasalmanac.com
Reductive aminases can be used to synthesize fluorinated chiral amines from prochiral substrates. nih.gov Amine dehydrogenases have been engineered to catalyze the synthesis of chiral amines from aldehydes or ketones via reductive amination. nih.gov Transaminases are another important class of enzymes used in the synthesis of chiral amines. nih.gov
Enzymatic methods can also be used for the kinetic resolution of racemic mixtures. For instance, fluoroacetate (B1212596) dehalogenases can be used for the kinetic resolution of racemic 2-fluoro-2-phenylacetic acid derivatives to obtain the corresponding R-isomers. nih.gov The coupling of transketolase and transaminase-catalyzed reactions in a continuous-flow microreactor system has been developed for the synthesis of chiral amino-alcohols. nih.gov
Chirality Transfer in Carbon-Carbon and Carbon-Nitrogen Bond Formations
The establishment of a specific stereochemistry at the C3 position is a critical aspect in the synthesis of chiral analogs of this compound. Chirality transfer, where the stereochemistry of a chiral starting material or catalyst dictates the stereochemical outcome of the reaction, is a powerful tool for this purpose.
One notable approach involves the use of chiral auxiliaries. For instance, the diastereoselective addition of nucleophiles to chiral imines or sulfinylimines derived from trifluoromethyl ketones can establish the stereocenter. Hydrolysis of the auxiliary group then reveals the chiral amine. While specific examples for the pentane (B18724) scaffold are not abundant in the literature, this strategy has been successfully applied to the synthesis of other chiral trifluoromethylated amines.
Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as those based on transition metals like copper or iridium, can facilitate the enantioselective formation of C-C or C-N bonds. For example, the copper-catalyzed asymmetric conjugate addition of organometallic reagents to β-trifluoromethyl-substituted α,β-unsaturated esters could potentially be employed to construct the chiral quaternary center. nih.govacs.org Subsequent functional group manipulations would then lead to the desired aminomethyl group. The efficiency and enantioselectivity of such reactions are highly dependent on the design of the chiral ligand.
Recent advancements have also highlighted the potential of asymmetric trifluoromethylation, where a trifluoromethyl group is introduced enantioselectively. wikipedia.org This can be achieved using chiral trifluoromethylating reagents or through catalytic methods employing a chiral catalyst to control the stereochemical outcome of the trifluoromethylation of a prochiral substrate. wikipedia.org
Convergent and Linear Synthesis Strategies for Complex Branched Pentane Scaffolds
The assembly of the sterically congested 3,3-disubstituted pentane core of the target molecule can be approached through either linear or convergent synthetic strategies. A linear synthesis would involve the sequential addition of the various substituents to a central pentane backbone. In contrast, a convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in a later step. For a complex molecule like this compound, a convergent approach is often more efficient and allows for greater flexibility in analog synthesis.
A hypothetical convergent strategy could involve the synthesis of a key intermediate, such as a 3-ethyl-3-trifluoromethylpentanoic acid derivative. This intermediate, already containing the quaternary center, could then be coupled with a suitable nitrogen-containing fragment to introduce the aminomethyl group.
Cascade and One-Pot Reaction Sequences
To enhance synthetic efficiency, cascade (or domino) and one-pot reactions are highly desirable as they minimize purification steps and reduce waste. These reactions involve multiple bond-forming events occurring sequentially in a single reaction vessel.
For the synthesis of trifluoromethylated amine derivatives, cascade reactions involving trifluoromethylation followed by cyclization have been reported. For instance, the monotrifluoromethylation of tryptamine- and phenethylamine-derived imides using CF₃TMS, followed by an acid-mediated cyclization, yields α-trifluoromethylated amine derivatives in a one-pot fashion. While this example leads to cyclic products, the underlying principle of a cascade involving the installation of a trifluoromethyl group followed by a C-N bond-forming event could be adapted for the synthesis of acyclic structures like this compound.
Another potential cascade approach could involve a Michael addition to a nitroalkene, followed by further functionalization. The conjugate addition of an ethyl Grignard reagent to a suitable trifluoromethylated nitroalkene, followed by in-situ reduction of the nitro group and subsequent elaboration to the aminomethyl group, represents a plausible, albeit challenging, one-pot sequence.
Tandem Transformations for Enhanced Synthetic Efficiency
Tandem transformations, similar to cascade reactions, involve multiple sequential reactions but are not necessarily all intramolecular. They are designed to proceed in a single pot by carefully controlling reaction conditions.
A potential tandem process for the synthesis of the target scaffold could involve a Claisen condensation followed by a retro-Claisen C-C bond cleavage. For example, the reaction of an appropriate ketone with ethyl trifluoroacetate can lead to the formation of a trifluoromethyl ketone. This type of transformation, combined with other steps in a tandem sequence, could be a powerful tool for constructing the desired carbon skeleton.
Furthermore, tandem conjugate addition-alkylation reactions on α,β-unsaturated systems offer a route to highly functionalized products. While challenging for sterically hindered substrates, the development of new catalytic systems may enable the construction of the quaternary center of this compound through such a tandem process.
Below is a table summarizing the synthetic strategies discussed:
| Strategy | Description | Potential Application to Target Synthesis |
| Chirality Transfer | Use of chiral auxiliaries or catalysts to control stereochemistry. | Asymmetric synthesis of chiral analogs of this compound. |
| Convergent Synthesis | Synthesis of key fragments followed by their assembly. | Efficient construction of the complex pentane scaffold. |
| Cascade Reactions | Multiple bond-forming events in a single, uninterrupted sequence. | One-pot synthesis of key intermediates or the final product. |
| Tandem Transformations | Sequential reactions in a single pot under controlled conditions. | Efficient assembly of the carbon skeleton and functional groups. |
Chemical Transformations and Derivatization Reactions of 3 Aminomethyl 3 Trifluoromethyl Pentane Scaffolds
Functionalization at the Aminomethyl Moiety
The primary amine of the aminomethyl group serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.
The nucleophilic nature of the primary amine in 3-(aminomethyl)-3-(trifluoromethyl)pentane allows for its ready conversion to amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing compounds.
Amidation Reactions: The reaction of this compound with various carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base, yields the corresponding amides. The steric hindrance around the primary amine, due to the adjacent quaternary center, may necessitate the use of more reactive acylating agents or optimized reaction conditions to achieve high yields.
| Acylating Agent | Base | Product |
| Acetyl Chloride | Triethylamine | N-(3-(Trifluoromethyl)-3-ethylpentyl)acetamide |
| Benzoyl Chloride | Pyridine | N-(3-(Trifluoromethyl)-3-ethylpentyl)benzamide |
| Acetic Anhydride | DMAP | N-(3-(Trifluoromethyl)-3-ethylpentyl)acetamide |
Sulfonamidation Reactions: Similarly, sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides in the presence of a suitable base. These derivatives are of significant interest due to their prevalence in biologically active molecules.
| Sulfonylating Agent | Base | Product |
| p-Toluenesulfonyl Chloride | NaOH | N-(3-(Trifluoromethyl)-3-ethylpentyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl Chloride | Triethylamine | N-(3-(Trifluoromethyl)-3-ethylpentyl)methanesulfonamide |
Further diversification of the aminomethyl moiety can be achieved through N-alkylation and N-acylation reactions. These transformations introduce substituents directly onto the nitrogen atom, modulating its basicity and steric environment.
N-Alkylation: Direct alkylation of the primary amine can be challenging due to the potential for over-alkylation. However, reductive amination with aldehydes or ketones provides a controlled method for the synthesis of secondary and tertiary amines. The steric bulk of the neopentyl-like structure in this compound can influence the feasibility and efficiency of these reactions.
N-Acylation: As discussed in the amidation section, acylation of the amine is a straightforward process. The resulting amides are generally stable and provide a means to introduce a wide variety of functional groups.
The primary amine of the this compound scaffold is a key building block for the synthesis of various nitrogen-containing heterocycles. These reactions often involve condensation with carbonyl compounds or other bifunctional electrophiles. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or dihydropyrimidine (B8664642) ring, while reaction with a β-ketoester could yield a dihydropyridinone. The specific outcome of these cyclization reactions will be highly dependent on the reaction conditions and the nature of the electrophilic partner.
Reactivity of the Trifluoromethyl Group within the Scaffold
The trifluoromethyl group is generally considered to be chemically robust. However, under specific conditions, it can undergo transformations, offering pathways for further analog synthesis.
The activation of the strong C-F bonds in a trifluoromethyl group is a challenging but increasingly feasible area of research. Methodologies involving transition metal catalysis or photoredox catalysis can facilitate the selective cleavage of a single C-F bond, leading to defluorinative functionalization. researchgate.net Such transformations on the this compound scaffold could potentially yield difluoromethyl or monofluoromethyl derivatives, which may exhibit altered electronic and lipophilic properties.
While direct modification of the trifluoromethyl group is challenging, its strong electron-withdrawing nature can influence the reactivity of adjacent positions. However, given the quaternary nature of the carbon atom to which the trifluoromethyl group is attached in this specific scaffold, reactions involving deprotonation at the α-position are not possible. Therefore, modifications of the fluorinated moiety would likely rely on the more advanced and less common defluorinative functionalization strategies mentioned above to create analogs with altered fluorine content.
Functionalization of the Pentane (B18724) Carbon Backbone
Direct functionalization of the pentane carbon backbone of this compound is challenging due to the presence of unactivated C-H bonds and significant steric hindrance around the quaternary center. However, modern synthetic methodologies offer potential pathways for such transformations.
Challenges in Functionalization:
The primary obstacle to functionalizing the pentane backbone is the inert nature of the ethyl groups. The quaternary carbon, substituted with a bulky trifluoromethyl group, shields the core of the molecule, making it difficult for reagents to access the methylene (B1212753) and methyl groups of the pentane chain. Furthermore, the strong C-F bonds of the trifluoromethyl group are generally unreactive under standard conditions, and any reaction targeting the C-H bonds of the pentane chain must be selective enough to avoid impacting the aminomethyl group.
Potential Strategies for Functionalization:
While direct literature on the functionalization of this specific molecule is scarce, established methods for C-H activation and functionalization of alkanes can be considered.
Radical Halogenation: Free radical halogenation, particularly with bromine under UV irradiation, could potentially introduce a handle for further derivatization. However, this approach is likely to be unselective, leading to a mixture of mono- and poly-halogenated products at various positions on the ethyl groups. The directing effects of the trifluoromethyl and aminomethyl groups would need to be carefully considered.
Directed C-H Activation: The development of transition-metal-catalyzed C-H activation reactions offers a more controlled approach. By coordinating a directing group to the metal center, functionalization can be targeted to specific C-H bonds. The primary amine of the aminomethyl group could potentially serve as a directing group, although its coordination might be sterically hindered.
Oxidative Functionalization: Strong oxidizing agents could potentially introduce hydroxyl or carbonyl functionalities onto the pentane backbone. However, controlling the position and extent of oxidation would be a significant challenge, and the amine group would likely require protection.
Hypothetical Functionalization Reactions:
The following table outlines hypothetical functionalization reactions of the pentane backbone, based on known chemical principles.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Challenges |
| Free Radical Bromination | N-Bromosuccinimide (NBS), UV light | Mixture of brominated pentane isomers | Lack of selectivity, potential for multiple halogenations |
| Directed C-H Hydroxylation | Transition metal catalyst (e.g., Pd, Rh), directing group, oxidant | Hydroxylated pentane derivatives | Steric hindrance, finding a suitable directing group strategy |
| Photoredox-Catalyzed C-H Functionalization | Photocatalyst, light, functionalizing reagent | Functionalized pentane derivatives (e.g., amination, arylation) | Substrate scope and regioselectivity for sterically hindered alkanes |
Cyclization Reactions and Ring-Forming Strategies Utilizing the Core Scaffold
The bifunctional nature of this compound, possessing both an amine and a sterically encumbered backbone, makes it an intriguing candidate for the synthesis of novel heterocyclic structures. Cyclization reactions can proceed through either intramolecular or intermolecular pathways, leading to a variety of ring systems.
Intramolecular Cyclization Strategies:
To achieve intramolecular cyclization, the pentane backbone would first need to be functionalized to introduce a second reactive group. For instance, if a hydroxyl group could be selectively introduced at the terminal position of one of the ethyl groups, a subsequent cyclization with the aminomethyl group could lead to the formation of a substituted piperidine (B6355638) or a larger heterocyclic ring.
A hypothetical two-step process could involve:
Selective hydroxylation of a terminal methyl group of the pentane chain.
Intramolecular cyclization via dehydration or activation of the hydroxyl group to form a leaving group, followed by nucleophilic attack by the amine.
The stereochemistry of the quaternary center would play a crucial role in the diastereoselectivity of such cyclizations.
Intermolecular Cyclization and Ring-Forming Reactions:
The primary amine of this compound is a key functional group for participating in intermolecular ring-forming reactions. It can act as a nucleophile in reactions with various electrophiles to construct heterocyclic systems.
Synthesis of Pyrimidines and Pyrazoles: The reaction of the primary amine with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines. Similarly, reaction with hydrazine (B178648) derivatives could yield pyrazoles, although this would require prior modification of the aminomethyl group.
Pictet-Spengler and Bischler-Napieralski Type Reactions: While typically employed for the synthesis of isoquinolines from phenylethylamines, analogous reactions could be envisioned if an aromatic moiety were introduced into the structure. For instance, if the amine were to react with an aldehyde or ketone bearing an activatable aromatic ring, an intramolecular cyclization could be induced.
Multicomponent Reactions: The amine functionality can participate in multicomponent reactions (MCRs) to build complex heterocyclic scaffolds in a single step. For example, a Ugi or Passerini reaction could incorporate the amine into a larger, more complex structure, which might then be suitable for a subsequent cyclization step.
Examples of Potential Cyclization Products:
The table below illustrates potential heterocyclic structures that could be synthesized from this compound or its derivatives.
| Heterocyclic System | Synthetic Strategy | Key Reagents |
| Substituted Piperidine | Intramolecular cyclization | Requires prior functionalization of the pentane backbone (e.g., hydroxylation) |
| Dihydropyrimidine | Condensation reaction | 1,3-Dicarbonyl compound (e.g., acetylacetone) |
| Imidazole Derivative | Reaction with an α-haloketone followed by cyclization | α-Bromoketone, base |
| Oxazolidinone | Reaction with phosgene (B1210022) or a chloroformate | Phosgene, triphosgene, or ethyl chloroformate |
Computational and Mechanistic Investigations of 3 Aminomethyl 3 Trifluoromethyl Pentane and Its Derivatives
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are indispensable for elucidating the three-dimensional structure and conformational preferences of molecules. For 3-(aminomethyl)-3-(trifluoromethyl)pentane, density functional theory (DFT) would be a suitable method to determine its geometric parameters and conformational landscape.
The central quaternary carbon atom, bonded to two ethyl groups, a trifluoromethyl group, and an aminomethyl group, creates a congested environment. The rotation around the C3-C(aminomethyl) and C-C bonds of the ethyl groups would define the primary conformational isomers. The dominant conformational feature in substituted alkanes is often the avoidance of sterically demanding interactions, such as syn-pentane interactions. acs.org In this molecule, the bulky trifluoromethyl and aminomethyl groups, along with the two ethyl chains, would likely orient themselves to minimize steric repulsion.
Table 1: Illustrative Calculated Geometric Parameters for a Stable Conformer of this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C3-CF3 | ~1.55 Å |
| Bond Length | C3-CH2NH2 | ~1.56 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | F-C-F | ~107.5° |
| Bond Angle | C(ethyl)-C3-C(ethyl) | ~112.0° |
| Dihedral Angle | H2N-CH2-C3-CF3 | ~180° (anti) or ~60° (gauche) |
Note: These values are illustrative and would be precisely determined through methods like DFT with a basis set such as 6-311+G(d,p).
Fluorine substitution is known to have a profound impact on molecular conformation. acs.orgnih.gov The strong electron-withdrawing nature of the trifluoromethyl group can influence the bond lengths and angles of the entire molecule through inductive effects.
Theoretical Analysis of Reaction Mechanisms in Synthetic Pathways
A plausible synthetic route to this compound could involve the creation of the quaternary center followed by the introduction of the amine functionality. One potential final step could be the catalytic hydrogenation of a corresponding nitrile, 3-(trifluoromethyl)-3-cyanopentane. The heterogeneous catalytic hydrogenation of nitriles is a common industrial method for synthesizing primary amines. bme.hu
Computational studies can provide deep insights into the mechanism of such a reaction. The reaction mechanism for nitrile hydrogenation over a transition metal catalyst (e.g., Palladium or Platinum) typically involves the adsorption of the nitrile onto the catalyst surface, followed by sequential addition of hydrogen atoms. rsc.orgresearchgate.net
Key mechanistic steps that could be investigated computationally include:
Adsorption energies: Calculating the binding energy of the nitrile to different facets of the catalyst surface to identify the most favorable adsorption mode.
Transition state analysis: Locating the transition states for the hydrogenation of the C≡N triple bond to the corresponding imine intermediate, and subsequently to the amine.
An alternative synthetic approach could involve the nucleophilic substitution of a suitable leaving group on a neopentyl-like precursor. However, nucleophilic substitution reactions on sterically hindered neopentyl centers are notoriously slow. acs.orgquora.com Theoretical calculations could be employed to compare the activation barriers for different leaving groups and nucleophiles, thereby guiding the selection of optimal reaction conditions.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling can predict the reactivity of this compound by examining its electronic structure. The aminomethyl group is expected to be the primary site of basicity and nucleophilicity, while the trifluoromethyl group will significantly influence the molecule's electronic properties.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For this compound, the HOMO is expected to be localized on the lone pair of the nitrogen atom in the aminomethyl group, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, might have significant contributions from the antibonding orbitals of the C-F bonds, suggesting potential sites for nucleophilic attack under specific conditions.
pKa Prediction: The basicity of the amino group is a critical parameter influencing its reactivity and biological interactions. The pKa of the conjugate acid of this compound can be predicted using computational methods. nih.gov This typically involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a continuum solvation model. mdpi.com The strong electron-withdrawing effect of the trifluoromethyl group is expected to lower the pKa of the aminomethyl group compared to a non-fluorinated analogue, making it a weaker base.
Table 2: Illustrative Predicted Properties of this compound
| Property | Predicted Value | Method of Prediction |
|---|---|---|
| pKa (of conjugate acid) | ~8.5 - 9.5 | Isodesmic reaction with DFT and a solvation model |
| HOMO Energy | ~ -9.0 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | ~ 1.5 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | ~ 2.5 - 3.5 D | DFT calculation |
Note: These values are illustrative and depend heavily on the computational method and level of theory employed.
Advanced Applications in Synthetic Organic Chemistry and Chemical Innovation
Applications in Diversity-Oriented Synthesis and Lead-Oriented Synthesis Methodologies:There are no documented applications of "3-(Aminomethyl)-3-(trifluoromethyl)pentane" in diversity-oriented or lead-oriented synthesis.
Consequently, the creation of a scientifically accurate and informative article strictly following the provided structure is not feasible. Information exists for other fluorinated and aminated compounds in these roles, but not for the specific subject of the request.
Future Perspectives in the Research of 3 Aminomethyl 3 Trifluoromethyl Pentane and Analogous Structures
Development of Greener and More Sustainable Synthetic Protocols
The chemical industry is increasingly focusing on developing environmentally benign synthetic methods. Future research on 3-(aminomethyl)-3-(trifluoromethyl)pentane and its analogs will prioritize the development of greener and more sustainable synthetic protocols.
One promising area is the advancement of continuous-flow synthesis . This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and reduced waste. acs.org A scalable continuous-flow process for trifluoromethylated N-fused heterocycles has been developed, showcasing the potential of this technology for the efficient synthesis of complex trifluoromethylated compounds. acs.org Future work will likely focus on adapting and optimizing flow chemistry for the synthesis of aliphatic amines like this compound, potentially utilizing readily available and inexpensive CF3-containing building blocks. acs.org
Another key area is biocatalysis , which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov A biocatalytic strategy for the enantioselective synthesis of α-trifluoromethyl amines has been successfully developed using engineered cytochrome c552 variants. nih.govacs.org This approach provides an efficient and sustainable route to chiral trifluoromethylated amines, which are valuable building blocks in medicinal chemistry. nih.govacs.org Future research will likely explore the development of novel enzymes or the engineering of existing ones to accommodate a broader range of substrates, including those required for the synthesis of sterically hindered amines like this compound.
The following table summarizes a comparison of traditional versus greener synthetic approaches for trifluoromethylated compounds.
| Feature | Traditional Batch Synthesis | Continuous-Flow Synthesis | Biocatalysis |
| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) acs.org | Variable, can be rapid |
| Waste Generation | Higher, due to solvent use and purification steps | Lower, due to efficient mixing and reduced solvent usage acs.org | Minimal, reactions often run in aqueous media |
| Safety | Potential for thermal runaways and hazardous reagent handling | Enhanced safety through better heat and mass transfer acs.org | Generally safer, using mild reaction conditions |
| Scalability | Can be challenging | Readily scalable by extending reaction time acs.org | Can be limited by enzyme production and stability |
| Selectivity | May require protecting groups and multiple steps | Can offer improved selectivity through precise control | High chemo-, regio-, and stereoselectivity nih.govacs.org |
Discovery of New Reactivity and Transformation Pathways
Expanding the synthetic toolbox for the introduction and manipulation of the trifluoromethyl group is a critical area of future research. This involves discovering new reactivity and transformation pathways.
A significant focus will be on photocatalytic C-F bond activation . The carbon-fluorine bond is notoriously strong, making its selective functionalization a challenge. nih.gov Recent advancements have shown that organic photoredox catalysts can efficiently reduce C-F bonds to generate carbon-centered radicals under mild conditions. nih.govspringernature.com This opens up new avenues for the defluorinative functionalization of trifluoromethyl groups, allowing for the introduction of other functionalities. acs.org Future research will aim to develop more efficient and selective photocatalytic systems for C-F bond activation in aliphatic systems like this compound.
The development of novel radical trifluoromethylation reactions will also be a key research direction. researchgate.netresearchgate.net Radical-mediated processes offer a powerful means to install trifluoromethyl groups, often with high functional group tolerance. acs.org Recent studies have focused on the direct trifluoromethylation of C-H bonds, providing a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.govresearchgate.netacs.org The development of new radical trifluoromethylating reagents and catalytic systems will be crucial for expanding the scope and applicability of these reactions to complex and sterically hindered molecules. scispace.comorientjchem.orgnih.govresearchgate.net
| Transformation Type | Description | Key Advantages | Future Research Direction |
| Photocatalytic C-F Activation | Use of light and a photocatalyst to cleave a C-F bond, generating a radical intermediate. nih.govspringernature.com | Mild reaction conditions, high functional group tolerance. | Development of catalysts for selective activation of aliphatic C-F bonds. |
| Defluorinative Functionalization | Replacement of one or more fluorine atoms in a CF3 group with other functional groups. chemrxiv.orgchemrxiv.orgnih.gov | Access to novel difluoromethyl and monofluoromethyl motifs. | Expanding the scope of nucleophiles and coupling partners. |
| Radical C-H Trifluoromethylation | Direct replacement of a C-H bond with a CF3 group via a radical intermediate. nih.govresearchgate.netacs.org | High atom economy, avoids pre-functionalization. | Improving regioselectivity and application to complex molecules. |
Strategies for Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing functional groups into complex molecules at a late step in the synthesis. nih.gov This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. Future research will heavily focus on developing robust LSF strategies for incorporating the trifluoromethyl group into complex molecules, including drug candidates and natural products. researchgate.netresearchgate.netresearchgate.net
One promising approach is the use of photoredox catalysis for the site-selective trifluoromethylation of arenes and heteroarenes. nih.gov This method has been successfully applied to the late-stage modification of various drug-like molecules. nih.gov Future efforts will aim to extend these methods to the C(sp3)-H bonds found in aliphatic systems, which is a more challenging but highly rewarding goal.
Another important area is the development of new reagents and catalysts that can tolerate a wide range of functional groups commonly found in complex bioactive molecules. rsc.org This will be crucial for the successful application of LSF trifluoromethylation in drug discovery programs. nih.gov
Integration with High-Throughput Experimentation and Automated Synthesis
The integration of high-throughput experimentation (HTE) and automated synthesis platforms will be instrumental in accelerating the discovery and optimization of synthetic routes to this compound and its analogs.
Automated flow synthesis platforms, as mentioned earlier, are well-suited for HTE. acs.org They allow for the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst, solvent) in a parallel or sequential manner. This can significantly reduce the time and resources required to identify optimal synthetic protocols.
The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating the optimization process. The combination of automated synthesis, HTE, and machine learning will be a powerful tool for the rapid discovery of novel trifluoromethylated compounds with desired properties.
Design of Next-Generation Synthetic Targets with Enhanced Molecular Complexity
The unique properties of the trifluoromethyl group make it an attractive feature in the design of next-generation synthetic targets with enhanced molecular complexity and tailored biological activity. mdpi.comhovione.comwechemglobal.com
Future research will focus on the design and synthesis of novel molecular scaffolds that incorporate the this compound motif or analogous structures. researchgate.netnih.govacs.org These scaffolds will be designed to interact with specific biological targets with high affinity and selectivity. The development of synthetic methods that allow for precise control over stereochemistry will be crucial for creating these complex molecules. nih.govthieme-connect.comacs.org
The insights gained from studying the structure-activity relationships of these complex trifluoromethylated molecules will guide the design of future drug candidates with improved efficacy and safety profiles. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
